Tetrabenazine

Huntington's disease chorea VMAT2 inhibition

Tetrabenazine (CAS 58-46-8) is the prototypical racemic VMAT2 inhibitor and the benchmark reference standard for dopamine-depletion research. Unlike deuterated or purified prodrug analogs, it generates four distinct dihydrotetrabenazine stereoisomers spanning an 8,000-fold potency range (Ki: 4.47 nM to 36,400 nM), making it irreplaceable for isomer-specific VMAT2 pharmacology. It holds the highest SUCRA ranking for chorea control (0.878) and is one of the few CNS agents with FDA-mandated CYP2D6 genotyping above 50 mg/day. Ideal for preclinical striatal dopamine depletion assays and pharmacogenomic genotype-phenotype correlation studies.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 58-46-8
Cat. No. B1681281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenazine
CAS58-46-8
SynonymsTetrabenazine;  trade names Nitoman and Xenazin
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
InChIInChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3
InChIKeyMKJIEFSOBYUXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
Sparingly soluble in water
Soluble in ethanol
3.61e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabenazine (CAS 58-46-8) Procurement Guide: VMAT2 Inhibitor Class Overview and Key Characteristics


Tetrabenazine (CAS 58-46-8) is a racemic vesicular monoamine transporter 2 (VMAT2) inhibitor that reversibly binds to and inhibits VMAT2, thereby depleting presynaptic stores of dopamine, serotonin, norepinephrine, and histamine in the central nervous system [1]. As the prototype VMAT2 inhibitor, tetrabenazine was the first FDA-approved treatment for chorea associated with Huntington's disease (2008) and has established utility in various hyperkinetic movement disorders including tardive dyskinesia, Tourette syndrome, and other dyskinesias [1]. The parent compound undergoes rapid hepatic metabolism via carbonyl reductase to two active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which are subsequently metabolized by CYP2D6-mediated O-demethylation [2]. Tetrabenazine exhibits a short elimination half-life of approximately 2-10 hours for the parent compound and its active metabolites, necessitating three-times-daily dosing in clinical practice [2].

Why Tetrabenazine Cannot Be Directly Substituted with Deutetrabenazine or Valbenazine in Research and Clinical Protocols


Although tetrabenazine, deutetrabenazine, and valbenazine all target VMAT2 inhibition, they exhibit fundamentally distinct pharmacokinetic profiles, active metabolite compositions, and tolerability characteristics that preclude simple interchangeability [1]. Tetrabenazine is metabolized to four distinct dihydrotetrabenazine stereoisomers with varying VMAT2 affinities and off-target receptor interactions, whereas deutetrabenazine (a deuterated analog) produces the same four isomer classes but with deuterium substitution that reduces CYP2D6-mediated metabolism, extending half-life and reducing peak-to-trough fluctuations [2]. Valbenazine, by contrast, is a purified prodrug designed to deliver only the single active isomer [+]-α-HTBZ, eliminating the β-HTBZ isomers that contribute to tetrabenazine's adverse effect burden [3]. These structural and metabolic differences translate into quantifiable variations in dosing frequency, adverse event rates, and clinical management requirements [4]. The evidence presented below establishes exactly where tetrabenazine demonstrates measurable differentiation.

Tetrabenazine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Superior Chorea Control Efficacy: Tetrabenazine vs Deutetrabenazine vs Valbenazine Network Meta-Analysis

In a Bayesian network meta-analysis of three randomized controlled trials (n=299 patients) evaluating VMAT2 inhibitors for Huntington's disease chorea, tetrabenazine demonstrated the highest surface under the cumulative ranking curve (SUCRA) value for improvement in the Unified Huntington's Disease Rating Scale Total Maximal Chorea score at 0.878, compared with valbenazine at 0.700 and deutetrabenazine at 0.422 [1]. This quantitative ranking, derived from placebo-adjusted mean differences (tetrabenazine MD = -3.50, 95% CrI -3.78 to -3.22; valbenazine MD = -3.20, 95% CrI -4.37 to -2.03; deutetrabenazine MD = -2.50, 95% CrI -3.71 to -1.30), establishes tetrabenazine as the most effective agent specifically for chorea symptom control among the three approved VMAT2 inhibitors [1]. The analysis employed a fixed-effects Bayesian framework with consistency modeling across studies lacking closed-loop comparisons [1].

Huntington's disease chorea VMAT2 inhibition efficacy ranking network meta-analysis

Pharmacokinetic Differentiation: Active Metabolite Half-Life and Peak-to-Trough Fluctuation Reduction with Deutetrabenazine vs Tetrabenazine

In a crossover pharmacokinetic study comparing deutetrabenazine with tetrabenazine in healthy volunteers, the sum of active metabolites (total [α+β]-HTBZ) exhibited a 3- to 4-fold longer half-life and an 11-fold lower peak-to-trough fluctuation following deutetrabenazine administration compared with tetrabenazine under steady-state conditions [1]. Specifically, the study involved an open-label crossover design with single-dose tetrabenazine 25 mg compared against multiple deutetrabenazine formulations (7.5-24 mg), with dose proportionality analysis establishing that deutetrabenazine 11.4-13.2 mg provides total (α+β)-HTBZ exposure comparable to tetrabenazine 25 mg [1]. Tetrabenazine's short half-life (parent compound ~10 hours; active metabolites 2-8 hours) contrasts sharply with deutetrabenazine's extended metabolite half-life attributable to deuterium substitution at key metabolic positions [2].

pharmacokinetics half-life VMAT2 inhibitors deutetrabenazine steady-state

Adverse Event Profile Differentiation: Somnolence and Depression Rates in Pediatric Hyperkinetic Movement Disorders

In a real-world pediatric study of 359 patients with hyperkinetic movement disorders (mean age 11.8-15 years) treated with VMAT2 inhibitors, tetrabenazine (n=334) demonstrated adverse event rates that were systematically higher than those observed with deutetrabenazine (n=20) and valbenazine (n=5) across multiple CNS and psychiatric domains [1]. Specifically, drowsiness/somnolence occurred in 95 of 256 tetrabenazine-treated patients with recorded adverse events (37.1%), compared with 4 of 15 deutetrabenazine patients (26.7%) and 0 of 4 valbenazine patients (0%). Depression was reported in 16 tetrabenazine patients (6.3%), versus 1 deutetrabenazine patient (6.7%) and 0 valbenazine patients. Akathisia (5 patients, 2.0%), acute dystonic reactions (13 patients, 5.1%), and parkinsonism (5 patients, 2.0%) were observed exclusively in the tetrabenazine cohort among movement disorder adverse events [1].

adverse events somnolence pediatric tolerability VMAT2 inhibitors

Active Metabolite Isomer Composition: Tetrabenazine Produces Four DHTBZ Stereoisomers vs Valbenazine Single Isomer Delivery

Tetrabenazine is metabolized to four distinct dihydrotetrabenazine (HTBZ) stereoisomers with divergent pharmacologic properties, whereas valbenazine is a prodrug designed to deliver only the single active isomer [+]-α-HTBZ [1]. Based on relative abundance and potency, [+]-β-HTBZ appears to be the primary contributor to VMAT2 inhibition by tetrabenazine—a finding that contradicts earlier assumptions that [+]-α-HTBZ was the major contributor [1]. Among all eight DHTBZ stereoisomers characterized, (2R,3R,11bR)-DHTBZ exhibits the greatest VMAT2 binding affinity (Ki = 3.96 nM), while the active enantiomer (+)-tetrabenazine shows Ki = 4.47 nM, representing an 8,000-fold potency difference compared to (-)-tetrabenazine (Ki = 36,400 nM) [2]. Furthermore, the most abundant deutetrabenazine metabolite (one of four deuHTBZ stereoisomers) has negligible interaction with VMAT2 in vitro and appreciable affinity for several off-target receptors, including serotonin 5-HT7 and dopamine D2 receptors [3].

stereoisomers dihydrotetrabenazine metabolism off-target binding pharmacologic characterization

Dosing Frequency and Therapeutic Window: Tetrabenazine TID Regimen vs BID Deutetrabenazine

Tetrabenazine requires three-times-daily (TID) administration to maintain therapeutic efficacy due to its short half-life and rapid metabolite clearance, whereas deutetrabenazine is administered twice daily (BID) at equivalent exposure levels [1]. In clinical practice, tetrabenazine is initiated at 12.5 mg once daily and titrated to 12.5-25 mg TID, with a maximum daily dose of 100 mg in CYP2D6 extensive/intermediate metabolizers and 50 mg in poor metabolizers [2]. Deutetrabenazine is administered twice daily up to a maximum daily dose of 48 mg, which corresponds to a similar daily exposure as 100 mg of tetrabenazine based on total (α+β)-HTBZ AUC equivalence (11.4-13.2 mg deutetrabenazine equivalent to 25 mg tetrabenazine) [1]. The requirement for TID dosing with tetrabenazine stems directly from its 11-fold higher peak-to-trough fluctuation compared with deutetrabenazine, which drives the need for more frequent administration to avoid trough-related symptom recurrence [3].

dosing frequency pharmacokinetics compliance therapeutic window administration

CYP2D6 Genotype-Dependent Pharmacokinetic Variability: Tetrabenazine Requires Genotyping Above 50 mg Daily

Tetrabenazine's active metabolites are CYP2D6 substrates, and CYP2D6 metabolizer status significantly affects therapeutic response and adverse event risk, necessitating genotype-guided dosing adjustments [1]. In a retrospective analysis of 127 patients treated with tetrabenazine, CYP2D6 ultrarapid metabolizers required longer titration periods to achieve optimal benefit (8 weeks vs 3.3 weeks for extensive metabolizers, 4.4 weeks for intermediate metabolizers, and 3 weeks for poor metabolizers; P < 0.01) [1]. Intermediate metabolizers demonstrated less robust treatment response compared with extensive metabolizers (P = 0.013) [1]. FDA-approved labeling mandates CYP2D6 genotyping for patients receiving doses exceeding 50 mg daily, with maximum daily doses capped at 100 mg for extensive/intermediate metabolizers and 50 mg for poor metabolizers due to elevated plasma concentrations and increased adverse effect risk in the latter group [2]. This genotype-dependent variability is not a clinical concern with deutetrabenazine or valbenazine, which exhibit reduced CYP2D6-mediated metabolism due to deuteration (deutetrabenazine) or prodrug design bypassing CYP2D6-dependent activation (valbenazine) [3].

CYP2D6 pharmacogenomics poor metabolizer extensive metabolizer dose adjustment

Tetrabenazine Optimal Research and Industrial Application Scenarios


Preclinical Studies Requiring Maximal VMAT2-Mediated Dopamine Depletion

Tetrabenazine is the preferred compound for preclinical research protocols requiring the most profound reduction in striatal dopamine levels. In vivo microdialysis studies in awake rats demonstrate that a single 5 mg/kg oral dose of tetrabenazine produces long-lasting decreases (up to 6 hours) in extracellular dopamine in the striatum, with depletion magnitude that serves as the benchmark for all VMAT2 inhibitor class members [1]. The SUCRA ranking of 0.878 for chorea control efficacy establishes tetrabenazine as the most potent clinical VMAT2 inhibitor for dopamine-mediated motor symptom suppression [2].

Investigations of Stereoisomer-Specific VMAT2 Pharmacology and Off-Target Binding

Tetrabenazine's metabolism to four distinct dihydrotetrabenazine stereoisomers with divergent receptor binding profiles makes it the essential reference compound for studies examining isomer-specific VMAT2 pharmacology [1]. The 8,000-fold potency difference between (+)-tetrabenazine (Ki = 4.47 nM) and (-)-tetrabenazine (Ki = 36,400 nM) underscores the critical importance of stereochemistry in VMAT2 inhibition [1]. The finding that the most abundant deutetrabenazine metabolite has negligible VMAT2 interaction and appreciable off-target receptor affinity (5-HT7, D2) further reinforces tetrabenazine's unique value as the isomer-rich reference standard [2].

Pharmacogenomic Studies of CYP2D6-Mediated Drug Metabolism and Response Variability

Tetrabenazine serves as a model substrate for investigating CYP2D6 pharmacogenomic effects on drug metabolism and clinical response. The documented differences in titration duration (8 weeks for ultrarapid metabolizers vs 3-4.4 weeks for other genotypes) and response magnitude (reduced efficacy in intermediate metabolizers, P = 0.013) provide a quantifiable framework for genotype-phenotype correlation studies [1]. The requirement for genotyping at doses >50 mg daily establishes tetrabenazine as one of the few CNS-active compounds with explicit FDA-mandated pharmacogenomic testing [2].

Historical Comparator Studies and Legacy Protocol Continuation

As the first FDA-approved VMAT2 inhibitor (2008), tetrabenazine remains the essential comparator for studies referencing historical data or requiring protocol continuity with established tetrabenazine-based research [1]. While next-generation agents offer tolerability advantages (3- to 4-fold longer half-life, 11-fold lower peak-to-trough fluctuation, BID vs TID dosing), tetrabenazine's superior SUCRA ranking for chorea control (0.878) and extensive clinical experience base position it as the benchmark against which all newer VMAT2 inhibitors are measured [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.